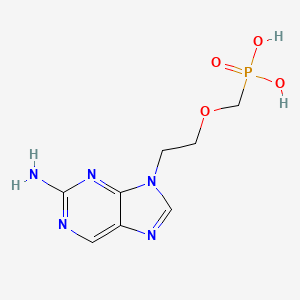
2-Amino-9-(2-(phosphonomethoxy)ethyl)purine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-9-(2-(phosphonomethoxy)ethyl)purine is a compound that belongs to the class of acyclic nucleoside phosphonates. These compounds are known for their antiviral properties and are often used in medicinal chemistry for the treatment of viral infections. The structure of this compound includes a purine base attached to a phosphonomethoxyethyl group, which is crucial for its biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-9-(2-(phosphonomethoxy)ethyl)purine typically involves the alkylation of 2-amino-6-chloropurine with diethyl [2-(2-chloroethoxy)ethyl]phosphonate. This reaction is followed by deprotection steps to yield the final product . The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the alkylation process.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction conditions is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-Amino-9-(2-(phosphonomethoxy)ethyl)purine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield purine derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted purines .
Scientific Research Applications
2-Amino-9-(2-(phosphonomethoxy)ethyl)purine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with enzymes and nucleic acids.
Medicine: Investigated for its antiviral properties, particularly against hepatitis B virus and HIV.
Industry: Utilized in the development of antiviral drugs and other therapeutic agents.
Mechanism of Action
The mechanism of action of 2-Amino-9-(2-(phosphonomethoxy)ethyl)purine involves the inhibition of viral reverse transcriptase enzymes. This inhibition prevents the replication of viral DNA, thereby suppressing the proliferation of the virus. The compound mimics natural nucleotides and gets incorporated into the viral DNA, leading to chain termination .
Comparison with Similar Compounds
Similar Compounds
9-(2-(Phosphonomethoxy)ethyl)adenine (PMEA): Another acyclic nucleoside phosphonate with antiviral properties.
2,6-Diamino-9-(2-(phosphonomethoxy)ethyl)purine: Similar structure but with additional amino groups.
Uniqueness
2-Amino-9-(2-(phosphonomethoxy)ethyl)purine is unique due to its specific structure, which allows it to effectively inhibit viral reverse transcriptase. Its phosphonomethoxyethyl group is crucial for its stability and biological activity, making it a potent antiviral agent .
Properties
CAS No. |
113852-42-9 |
|---|---|
Molecular Formula |
C8H12N5O4P |
Molecular Weight |
273.19 g/mol |
IUPAC Name |
2-(2-aminopurin-9-yl)ethoxymethylphosphonic acid |
InChI |
InChI=1S/C8H12N5O4P/c9-8-10-3-6-7(12-8)13(4-11-6)1-2-17-5-18(14,15)16/h3-4H,1-2,5H2,(H2,9,10,12)(H2,14,15,16) |
InChI Key |
VFSNCDDPONNCST-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=NC(=N1)N)N(C=N2)CCOCP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















